molecular formula C9H11FS B13330513 1-(4-Fluorophenyl)propane-1-thiol

1-(4-Fluorophenyl)propane-1-thiol

Cat. No.: B13330513
M. Wt: 170.25 g/mol
InChI Key: FFWHKAMTGYJIPJ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)propane-1-thiol is an organic compound with the molecular formula C9H11FS It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propane-1-thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)propane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound. Another method includes the use of 4-fluorobenzyl bromide and sodium hydrosulfide under basic conditions to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)propane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Fluorophenyl)propane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)propane-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their function. The fluorine atom may enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

    1-(2-Fluorophenyl)propane-1-thiol: Similar structure but with the fluorine atom in a different position.

    1-(4-Chlorophenyl)propane-1-thiol: Contains a chlorine atom instead of fluorine.

    1-(4-Bromophenyl)propane-1-thiol: Contains a bromine atom instead of fluorine

Uniqueness: 1-(4-Fluorophenyl)propane-1-thiol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H11FS

Molecular Weight

170.25 g/mol

IUPAC Name

1-(4-fluorophenyl)propane-1-thiol

InChI

InChI=1S/C9H11FS/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3

InChI Key

FFWHKAMTGYJIPJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)F)S

Origin of Product

United States

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